molecular formula C29H55N5O18 B1674900 lividomycin A CAS No. 11111-23-2

lividomycin A

Cat. No.: B1674900
CAS No.: 11111-23-2
M. Wt: 761.8 g/mol
InChI Key: DBLVDAUGBTYDFR-SWMBIRFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lividomycin A involves the glycosylation of 2-deoxystreptamine with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors under controlled temperature and pH conditions to ensure the correct stereochemistry of the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, and the antibiotic is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Lividomycin A undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .

Comparison with Similar Compounds

Similar Compounds: Lividomycin A is structurally similar to other aminoglycoside antibiotics, such as:

  • Kanamycin
  • Gentamicin
  • Neomycin
  • Tobramycin
  • Paromomycin
  • Butirosin
  • Istamycin
  • Apramycin
  • Hygromycin B

Uniqueness: What sets this compound apart from these similar compounds is its unique glycosidic linkage and specific sugar moieties, which contribute to its distinct antibacterial spectrum and resistance profile .

Properties

CAS No.

11111-23-2

Molecular Formula

C29H55N5O18

Molecular Weight

761.8 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

DBLVDAUGBTYDFR-SWMBIRFSSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Appearance

Solid powder

36441-41-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lividomycin
mannosyldeoxyparomomycin

Origin of Product

United States

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